3-bromo-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine
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Overview
Description
3-bromo-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine is a heterocyclic compound that features a bromine atom and a trifluoromethyl group attached to an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine typically involves a multi-step process. One common method includes the cyclization of α-bromoketones with 2-aminopyridine under specific reaction conditions. For instance, the cyclization can be promoted by the addition of tert-butyl hydroperoxide (TBHP) in ethyl acetate, followed by bromination .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Cyclization Reactions: The imidazo[1,2-a]pyridine core can undergo further cyclization to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-bromo-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to target proteins and enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-5-(trifluoromethyl)pyridine
- 3-bromo-5-fluoro-2-(trifluoromethyl)pyridine
- 3-bromoimidazo[1,2-a]pyridine
Uniqueness
3-bromo-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine is unique due to the presence of both a bromine atom and a trifluoromethyl group on the imidazo[1,2-a]pyridine core. This combination of functional groups imparts distinct chemical and physical properties, such as increased stability and reactivity, which are not commonly found in other similar compounds .
Properties
IUPAC Name |
3-bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF3N2/c9-7-6(8(10,11)12)13-5-3-1-2-4-14(5)7/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGCYNTUCXXVMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC(=C2Br)C(F)(F)F)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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